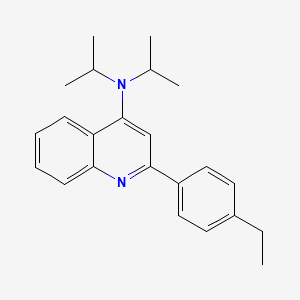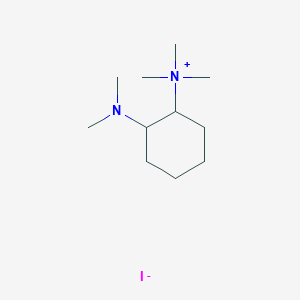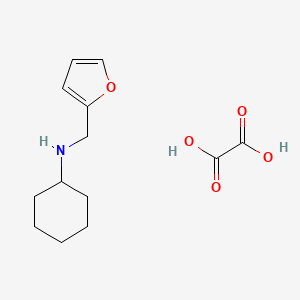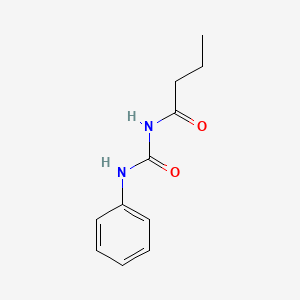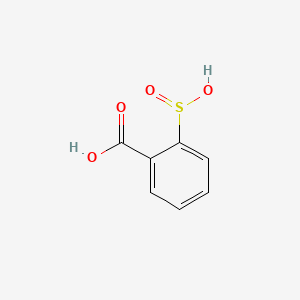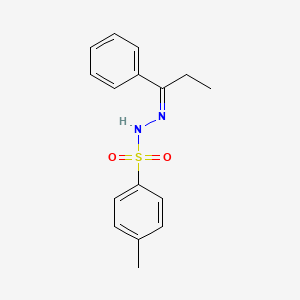
(+/-)-Atropine-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Atropine-D3 is a deuterated form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. Atropine is well-known for its anticholinergic properties, which means it inhibits the action of the neurotransmitter acetylcholine in the nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Atropine-D3 typically involves the incorporation of deuterium atoms into the atropine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
(+/-)-Atropine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield atropine N-oxide, while reduction could produce tropine.
科学的研究の応用
(+/-)-Atropine-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium incorporation and isotopic labeling.
Biology: Employed in studies of cholinergic systems to understand the role of acetylcholine in biological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of atropine.
Industry: Utilized in the development of new drugs and in the production of deuterated compounds for various applications.
作用機序
(+/-)-Atropine-D3 exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the heart, smooth muscles, and glands, leading to effects such as increased heart rate, relaxation of smooth muscles, and reduced glandular secretions.
類似化合物との比較
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The levorotatory isomer of atropine, which is more pharmacologically active.
Ipratropium: A synthetic anticholinergic agent used in respiratory conditions.
Uniqueness
(+/-)-Atropine-D3 is unique due to its deuterium incorporation, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. The presence of deuterium can also enhance the stability and reduce the rate of metabolic degradation.
特性
CAS番号 |
60365-55-1 |
|---|---|
分子式 |
C17H23NO3 |
分子量 |
292.39 g/mol |
IUPAC名 |
[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i1D3 |
InChIキー |
RKUNBYITZUJHSG-KVOIBRKRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
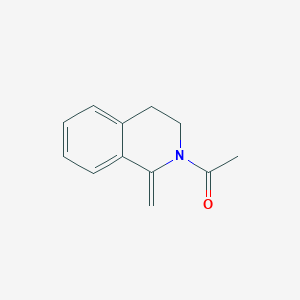
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
